molecular formula C8H7F2NO3 B1429862 Methyl 6-(difluoromethoxy)picolinate CAS No. 1375098-10-4

Methyl 6-(difluoromethoxy)picolinate

Cat. No.: B1429862
CAS No.: 1375098-10-4
M. Wt: 203.14 g/mol
InChI Key: BJMNOUHMXFCJPB-UHFFFAOYSA-N
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Description

Methyl 6-(difluoromethoxy)picolinate is a fluorinated pyridyl methoxy ester. This compound is widely used as an intermediate in the synthesis of various drugs and biologically active molecules. Its unique structure, which includes a difluoromethoxy group, makes it a valuable compound in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Methyl 6-(difluoromethoxy)picolinate may involve more scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(difluoromethoxy)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-(difluoromethoxy)picolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Halauxifen-methyl: A picolinate herbicide with a similar structural skeleton.

    Florpyrauxifen-benzyl: Another picolinate herbicide with comparable properties.

Uniqueness

Methyl 6-(difluoromethoxy)picolinate is unique due to its difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

methyl 6-(difluoromethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)5-3-2-4-6(11-5)14-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMNOUHMXFCJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (3.074 g; 20.07 mmol) in anh. MeCN (310 ml) was treated portionwise with NaH (60% dispersion in mineral oil; 2.167 g; 54.19 mmol), and stirring at rt, under nitrogen, was continued for 30 min. FSO2CF2CO2H (6.077 g; 34.12 mmol) was then added dropwise, and the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min. Water (25 ml) was slowly added, and MeCN was removed under reduced pressure. Water (150 ml) and AcOEt (150 ml) were added, and the separated aq. layer was further extracted with AcOEt (2×100 ml). The mixed organic layers were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM) afforded methyl 6-(difluoromethoxy)picolinate as a yellow solid. LC-MS (conditions D): tR=0.89 min.; no ionisation.
Quantity
3.074 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
2.167 g
Type
reactant
Reaction Step Two
Quantity
6.077 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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